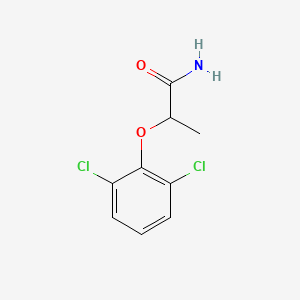

2-(2,6-Dichlorophenoxy)propanamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2,6-dichlorophenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-5(9(12)13)14-8-6(10)3-2-4-7(8)11/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCQWFJJUHDPLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)OC1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70524945 | |

| Record name | 2-(2,6-Dichlorophenoxy)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70524945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344411-67-2 | |

| Record name | 2-(2,6-Dichlorophenoxy)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70524945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2 2,6 Dichlorophenoxy Propanamide and Its Analogues

Regioselective Synthesis Strategies for 2-(2,6-Dichlorophenoxy)propanamide

Regioselective synthesis is crucial for ensuring that chemical reactions occur at the correct position within a molecule, which is fundamental in creating the specific structure of this compound. One common and efficient method for achieving regioselectivity in related structures, such as 1,4-disubstituted triazoles, is through a 1,3-dipolar cycloaddition of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) salt. This reaction proceeds with high regioselectivity, yielding exclusively the 1,4-disubstituted product. nih.gov For instance, the synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H- researchgate.netlibretexts.orgresearchgate.net-triazoles utilizes this method to ensure the correct placement of the substituted phenyl group. nih.gov

In the synthesis of phenanthrene (B1679779) derivatives, regioselectivity has been achieved through a series of key steps including regioselective methylation, the Wittig reaction, intramolecular cyclization, and hydrogenation. nih.gov Similarly, the synthesis of various isoxazole (B147169) regioisomers can be controlled by adjusting reaction conditions and the structure of the starting materials, such as β-enamino diketones. rsc.org The annulation reactions of 8-quinolinesulfenyl halides with vinyl ethers also proceed in a regioselective manner, yielding specific condensed heterocyclic systems. mdpi.com These examples highlight the importance of catalyst choice, reaction conditions, and substrate structure in directing the outcome of a chemical reaction to produce the desired regioisomer.

Enantioselective Synthesis and Chiral Resolution of Phenoxypropanamide Scaffolds

Enantioselective synthesis is critical for producing a specific enantiomer of a chiral molecule, which is often essential for its biological activity. For phenoxypropanamide scaffolds, which are chiral, several enantioselective strategies are employed. One approach involves the use of chiral catalysts to direct the formation of one enantiomer over the other. For example, rhodium-catalyzed asymmetric hydroalkynylation of enamides can produce chiral propargyl amides with high yield and enantioselectivity. researchgate.net Another strategy involves the use of chiral auxiliaries, which are chiral molecules that are temporarily attached to the substrate to guide the reaction and are later removed.

Chiral resolution is another common method to separate enantiomers from a racemic mixture. This can be achieved through various techniques, including enzymatic resolution. For instance, lipases have been used for the kinetic resolution of alcohols and amines, where the enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. mdpi.com This method has been successfully applied to the large-scale resolution of tetrahydropyranyl alcohols using different lipases that exhibit opposite enantioselectivity. mdpi.com Similarly, the enantioselective synthesis of D-α-amino amides has been achieved through a cinchona alkaloid-catalyzed aza-Henry reaction using bromonitromethane. nih.gov These methods provide access to enantiomerically pure compounds that are crucial for various applications.

Derivatization Approaches for N-Substituted Dichlorophenoxypropanamide Analogues

The formation of the amide bond is a central transformation in the synthesis of N-substituted dichlorophenoxypropanamide analogues. A variety of methods are available for this purpose. A common laboratory method involves the reaction of a carboxylic acid with an amine using a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). nih.gov This method was used to synthesize a series of (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamides. nih.gov

Other effective methods for amide bond formation include the reaction of an acid chloride with an amine or ammonia. libretexts.org While direct reaction between a carboxylic acid and an amine is possible, it often requires harsh conditions. libretexts.org To address this, milder and more efficient catalytic systems have been developed. For example, a one-pot selective synthesis of N-substituted amides from nitriles and primary amines can be achieved in water using a recoverable copper(II) catalyst. researchgate.net Alternative solvents are also being explored to replace traditional solvents like dichloromethane (B109758) and N,N-dimethylformamide in amidation reactions to promote greener chemistry. rsc.org

| Amidation Method | Reagents | Key Features |

| Coupling Agent Mediated | Carboxylic acid, amine, DCC, DMAP | Widely used, good yields. nih.gov |

| Acid Chloride Method | Acid chloride, amine/ammonia | Common and effective. libretexts.org |

| Catalytic Nitrile-Amine Coupling | Nitrile, primary amine, Cu(II) catalyst | One-pot, uses water as solvent. researchgate.net |

The properties and potential applications of dichlorophenoxypropanamide analogues can be fine-tuned by introducing various substituents on the amide nitrogen and the phenoxy moiety. The synthesis of N-substituted benzamide (B126) derivatives, for example, has shown that the nature and position of substituents on the phenyl ring can significantly influence the compound's activity. nih.gov

The synthesis of N-substituted aminobenzamide derivatives has been achieved by reacting an amino-N-substituted phenylbenzamide with an α-bromoketone in the presence of potassium carbonate. dovepress.com This allows for the introduction of a wide range of substituents on the amide nitrogen. Furthermore, modifications to the phenoxy ring can also be achieved through various synthetic transformations. For instance, the regioselective synthesis of 2,3-dialkoxyphenazine derivatives involves the Buchwald-Hartwig coupling of a substituted nitroaniline with a bromo-nitrobenzene derivative, allowing for the introduction of different alkoxy groups on the phenazine (B1670421) core. nih.gov The ability to systematically vary substituents on both the amide nitrogen and the phenoxy moiety is crucial for structure-activity relationship (SAR) studies and the development of new compounds with desired properties.

Industrial and Laboratory Scale Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production presents several challenges. Laboratory syntheses often prioritize reaction scope and novelty, while industrial processes emphasize cost-effectiveness, safety, scalability, and sustainability. For instance, while many effective catalysts and reagents are available for laboratory-scale amide bond formation, their cost and toxicity might be prohibitive for large-scale production. organic-chemistry.org

The development of one-pot syntheses and the use of recoverable catalysts are important considerations for industrial applications as they can reduce the number of purification steps and minimize waste. researchgate.net The choice of solvent is another critical factor. While solvents like dichloromethane and N,N-dimethylformamide are common in the lab, their environmental and health concerns have led to the investigation of greener alternatives for industrial processes. rsc.org Furthermore, the development of robust and efficient procedures for key transformations, such as the synthesis of precursors like substituted anilines and phenols, is essential for a successful industrial campaign. For example, the synthesis of fluorine-containing azides from phenylamine is a key step in producing certain heterocyclic compounds and needs to be optimized for large-scale production. nih.gov

Mechanistic Investigations of Biological Activities for Dichlorophenoxypropanamide Derivatives

Structure-Activity Relationship (SAR) Studies of Dichlorophenoxypropanamide Scaffolds

The biological activity of dichlorophenoxypropanamide derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies, which explore how modifications to a molecule's structure affect its biological activity, have been instrumental in optimizing the therapeutic and agricultural applications of these compounds. Key areas of investigation include the pattern of halogenation on the phenoxy ring, the nature of substituents on the amide group, and the stereochemistry of the molecule.

Impact of Halogenation Pattern on Target Binding and Efficacy

The presence and position of halogen atoms on the phenoxy ring of dichlorophenoxypropanamide derivatives are critical determinants of their biological activity. Halogenation can significantly influence a molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, which in turn affect its ability to bind to biological targets and elicit a response.

Research has shown that dihalogenation of a diphenylamine (B1679370) scaffold, a related chemical structure, promotes the formation of quinone metabolites with high efficiency. nih.gov This suggests that the arrangement of chlorine atoms on the phenoxy ring of 2-(2,6-Dichlorophenoxy)propanamide could similarly influence its metabolic pathways and subsequent biological effects. Studies on other halogenated compounds, such as antimicrobial peptides, have demonstrated that the introduction of halogens can enhance antimicrobial and antibiofilm activities. nih.gov For instance, the antimicrobial activity of Jelleine-I derivatives was enhanced one- to eight-fold upon halogenation. nih.gov Specifically, chloro-, bromo-, and iodo-derivatives exhibited better antimicrobial and antibiofilm properties than their fluoro-counterpart. nih.gov This highlights the importance of the specific halogen atom in modulating biological efficacy. The introduction of halogens like fluorine, chlorine, and bromine into a benzene (B151609) ring has been found to be more beneficial for antibacterial activity compared to an electron-donating methoxy (B1213986) group. mdpi.com

The position of the halogen on the aromatic ring is also crucial. For example, in a series of cyclopropane (B1198618) derivatives, introducing a halogen at the 2-position of the benzene ring resulted in better antibacterial activity than substitution at the 4-position. mdpi.com These findings underscore the principle that the halogenation pattern is a key factor in the design of dichlorophenoxypropanamide derivatives with optimized target binding and efficacy.

Influence of Amide Substituents on Pharmacological and Biological Responses

The nature of the substituent attached to the amide nitrogen can dictate the compound's activity. For instance, in a study of cyclopropane derivatives, aryl amides demonstrated higher antibacterial activity than fatty amides. mdpi.com Conversely, the introduction of a piperazine (B1678402) amide substituent led to a loss of antibacterial activity. mdpi.com This indicates that both the size and electronic properties of the amide substituent are important for biological activity.

Furthermore, the type of amide can influence the spectrum of activity. For example, while benzamide (B126) introduction was more favorable for antifungal activity, o-tolyl amide showed better antifungal activity than m-tolyl and p-tolyl amides. mdpi.com This suggests that steric and electronic factors of the amide substituent play a significant role in determining the compound's interaction with its biological target. The replacement of the amide bond with bioisosteres, such as 1,2,3-triazoles or oxadiazoles, has been a successful strategy in medicinal chemistry to improve metabolic stability and potency of various drug candidates. nih.gov

Stereochemical Considerations in Biological Activity and Enantioselectivity

Many biologically active molecules, including dichlorophenoxypropanamide derivatives, can exist as stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. The specific three-dimensional structure of a molecule is often critical for its interaction with biological targets, which are themselves chiral. This leads to the phenomenon of enantioselectivity, where one enantiomer (a non-superimposable mirror image) of a chiral drug is significantly more active than the other.

For example, in a series of antiplasmodial thieno[2,3-b]pyridines, which exhibit axial chirality, the biological activity was found to be dependent on the specific atropisomer. nih.gov Separation of the enantiomers of one derivative revealed that the (+)-enantiomer was the eutomer, the more active form. nih.gov This highlights the importance of stereochemistry in the development of potent and selective therapeutic agents.

The R-enantiomer of a particular compound was identified as a potent tyrosinase inhibitor, providing a basis for developing treatments for hyperpigmentation. researchgate.net This underscores that the specific stereochemical configuration can be the determining factor for a desired pharmacological effect. Therefore, the synthesis and biological evaluation of individual enantiomers of chiral dichlorophenoxypropanamide derivatives are crucial for understanding their mechanism of action and for developing more effective and safer products.

Molecular Mechanisms Underlying Diverse Biological Activities in Analogues

The diverse biological activities of dichlorophenoxypropanamide analogues stem from their interactions with specific molecular targets within biological systems. These interactions can range from receptor agonism to enzyme inhibition, leading to a variety of physiological responses.

Target Identification and Receptor Interaction Studies (e.g., alpha2-adrenergic receptor agonism for Lofexidine (B1675026) and its metabolic context)

A prominent example of a dichlorophenoxypropanamide analogue with a well-defined molecular target is Lofexidine. Lofexidine is an alpha-2 adrenergic receptor agonist, structurally related to clonidine, and is used to mitigate the symptoms of opioid withdrawal. droracle.aiyoutube.comnih.gov Its mechanism of action involves binding to and activating alpha-2 adrenergic receptors, primarily in the brainstem. youtube.com This activation inhibits the release of norepinephrine, a neurotransmitter that is overproduced during opioid withdrawal, thereby reducing the sympathetic nervous system overactivity that causes many of the withdrawal symptoms like anxiety, agitation, and muscle aches. droracle.aiyoutube.com

Lofexidine exhibits significant binding affinity and agonist activity at alpha-1A, alpha-2A, alpha-2B, and alpha-2C adrenoceptors. scirp.org Unlike clonidine, lofexidine also shows affinity for other receptors, including serotonin (B10506) 5-HT1A, 5-HT1B, and dopamine (B1211576) D2S receptors, which may contribute to its distinct clinical profile. scirp.org The metabolism of lofexidine occurs primarily in the liver via CYP2D6, CYP1A2, and CYP2C19 enzymes. youtube.com

Interactive Table: Receptor Binding Profile of Lofexidine

| Receptor | Activity |

|---|---|

| Alpha-1A Adrenoceptor | Agonist |

| Alpha-2A Adrenoceptor | Agonist |

| Alpha-2B Adrenoceptor | Agonist |

| Alpha-2C Adrenoceptor | Agonist |

| Dopamine D2S | Agonist |

| Serotonin 5-HT1A | Agonist |

Enzyme Inhibition Studies (e.g., melanin (B1238610) biosynthesis inhibition for fungicides, ALS inhibition for herbicides)

Dichlorophenoxypropanamide derivatives and their analogues also exert their biological effects through the inhibition of specific enzymes.

Melanin Biosynthesis Inhibition: In the context of fungicides, some compounds function by inhibiting melanin biosynthesis. Melanin is a pigment that can protect fungi from environmental stresses. The key rate-limiting enzyme in melanin production is tyrosinase. nih.govmdpi.com Inhibitors of tyrosinase can prevent the synthesis of melanin, thereby compromising the fungus's viability. nih.gov Various compounds, including certain peptides and small molecules, have been shown to inhibit tyrosinase activity and melanin synthesis. frontiersin.orgmdpi.com The inhibition can occur through different mechanisms, such as direct binding to the active site of the enzyme or interference with the enzyme's maturation and trafficking. nih.gov

Acetolactate Synthase (ALS) Inhibition: In the field of herbicides, a major class of compounds acts by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). umn.eduucanr.edu ALS is a crucial enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for plant growth and development. ucanr.edunih.gov Herbicides that inhibit ALS are absorbed by the roots and foliage and translocate to the growing points of the plant, where they block the production of these vital amino acids, leading to growth cessation and eventual plant death. umn.eduucanr.edu The potency of these herbicides is often linked to their ability to induce time-dependent accumulative inhibition of the enzyme. nih.gov Resistance to ALS-inhibiting herbicides can arise from mutations in the ALS gene that reduce the binding affinity of the herbicide to the enzyme. nih.govencyclopedia.pub

Interactive Table: Examples of Enzyme Inhibition by Analogues

| Biological Effect | Target Enzyme | Mechanism of Action |

|---|---|---|

| Fungicidal | Tyrosinase | Inhibition of melanin biosynthesis. nih.govmdpi.com |

Cellular and Subcellular Effects of Dichlorophenoxypropanamide Analogues

There is currently a notable absence of published research specifically investigating the cellular and subcellular effects of this compound analogues. While the mode of action for some other dichlorophenoxy derivatives has been documented, this information cannot be directly extrapolated to the propanamide compound due to structural and functional group differences that can significantly alter biological activity.

General mechanisms for some broader categories of phenoxy herbicides involve the mimicry of the plant hormone auxin, leading to uncontrolled growth and subsequent cell death. However, without specific studies on this compound, it is not scientifically accurate to assign this or any other mechanism to its potential biological activity. The substitution pattern on the phenyl ring and the nature of the amide side chain are critical determinants of a compound's interaction with cellular and subcellular targets.

Ecotoxicological and Environmental Fate Assessments of Dichlorophenoxypropanamide Structures

Environmental Persistence and Degradation Kinetics

The persistence of a pesticide in the environment is a critical factor in determining its potential for long-term ecological impact. This subsection examines the degradation of Dichlorprop through various chemical and biological processes.

Photolysis: The breakdown of a chemical by light is known as photolysis. For phenoxy herbicides like Dichlorprop, photolysis in water can occur, though the rate is influenced by factors such as pH. For instance, the photolysis of a related compound, mecoprop-P, was found to involve either photo-induced substitution of the chlorine atom by a hydroxyl group at a pH of 5.5 or a photo-Claisen rearrangement at a more acidic pH of 2.2 when exposed to UV irradiation at 254 nm. nih.gov Under natural sunlight, the primary photoreaction for a similar compound was the cleavage of the ether bond. nih.gov

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis for phenoxy herbicides is significantly dependent on the pH of the surrounding water. researchgate.net For many ester forms of these herbicides, hydrolysis is a major transformation pathway in natural waters, especially under basic conditions. researchgate.net For instance, the hydrolysis half-life of 2,4-D butylate, a related phenoxy herbicide, was found to be 23.5 days at pH 5 and 5.8 days at pH 7, but dramatically decreased to 10.7 minutes at pH 9 at 25°C. epa.gov Dichloroacetamide safeners, which are sometimes used with herbicides, also undergo acid- and base-mediated hydrolysis. acs.org

The dissipation of Dichlorprop in soil and water is primarily governed by microbial degradation. researchgate.net The rate of dissipation can be influenced by soil type, organic matter content, and pH. nih.gov

Dichlorprop is generally not considered persistent in soil. herts.ac.ukherts.ac.uk Studies have shown that the dissipation of racemic Dichlorprop in soil is enantioselective, with the S-enantiomer often degrading more rapidly than the R-enantiomer. nih.govnih.gov The half-life (DT50) of S-dichlorprop in two different agricultural soils was found to be around 8 days, while the more persistent R-dichlorprop had a DT50 of approximately 12-13 days. nih.gov The dissipation was observed to be faster in soil with lower organic matter content. nih.gov In sterilized soils, minimal dissipation occurs, confirming the primary role of microorganisms in its breakdown. nih.gov

In aquatic environments, Dichlorprop may persist in some water systems. herts.ac.uk An aerobic field-injection study demonstrated that Dichlorprop, along with the related herbicide Mecoprop, was degraded within a distance of 1 meter over a period of 120 days in an aerobic aquifer. nih.gov This study also noted that there was no preferential degradation between the (R)- and (S)-enantiomers in the aquifer. nih.gov

Table 1: Soil Dissipation Half-Life (DT50) of Dichlorprop Enantiomers

| Enantiomer | Soil A (days) | Soil D (days) |

| S-dichlorprop | 8.22 nih.gov | 8.06 nih.gov |

| R-dichlorprop | 12.93 nih.gov | 12.38 nih.gov |

Data from a laboratory study on two different agricultural soils. nih.gov

Bioaccumulation and Bioconcentration Potential in Ecosystems

Bioaccumulation refers to the gradual accumulation of substances, such as pesticides, in an organism. alloprof.qc.ca Bioconcentration is a specific type of bioaccumulation where the uptake is directly from the surrounding water. alloprof.qc.ca The potential for a chemical to bioaccumulate is a key consideration in its environmental risk assessment. nih.govepa.gov

Ecotoxicity to Non-Target Organisms

While herbicides are designed to target specific plant species, they can also have unintended effects on other organisms in the ecosystem. researchgate.net This section explores the toxicity of Dichlorprop to various non-target aquatic and terrestrial organisms.

Dichlorprop exhibits moderate to low toxicity to most aquatic organisms. herts.ac.uk The toxicity can vary significantly between different species and even between the enantiomers of the herbicide.

Fish: Dichlorprop is generally considered to have moderate acute toxicity to fish. herts.ac.uk

Invertebrates: The toxicity of Dichlorprop to aquatic invertebrates is also categorized as moderate. herts.ac.uk

Algae: Algae are primary producers in aquatic food webs and can be particularly sensitive to herbicides. Studies have shown enantioselective toxicity of Dichlorprop to different green algae species. nih.gov For example, (S)-Dichlorprop was found to be more toxic to Chlorella vulgaris, while (R)-Dichlorprop was more toxic to Scenedesmus obliquus. nih.gov The presence of other substances, like chitosan, can also influence the toxicity of Dichlorprop to algae. nih.gov

Table 2: Aquatic Ecotoxicity of Dichlorprop-P

| Organism | Endpoint | Value (mg/L) | Reference |

| Oncorhynchus mykiss (Rainbow trout) | 96h LC50 | 17 | herts.ac.uk |

| Daphnia magna (Water flea) | 48h EC50 | 48 | herts.ac.uk |

| Pseudokirchneriella subcapitata (Green algae) | 72h ErC50 | 33 | herts.ac.uk |

LC50: Lethal concentration for 50% of the test organisms. EC50: Effect concentration for 50% of the test organisms. ErC50: Effect concentration for 50% of the test organisms based on growth rate.

The impact of Dichlorprop on the terrestrial environment extends to soil-dwelling organisms and non-target plants.

Plant Growth: As a herbicide, Dichlorprop is designed to affect plant growth. Its mode of action is as a synthetic auxin, leading to malformations in stems and leaves and ultimately causing the death of susceptible broadleaved weeds. herts.ac.ukherts.ac.uk Off-target spray drift can pose a risk to non-target terrestrial plants adjacent to treated areas. epa.gov

Potential for Resistance Development in Environmental Microorganisms or Pests

As of the current body of scientific literature, there is a significant lack of direct research into the development of resistance in environmental microorganisms or pests specifically to the chemical compound 2-(2,6-Dichlorophenoxy)propanamide. Searches for detailed research findings or data tables on this specific subject have not yielded any results.

The absence of such studies may suggest that this compound is not widely used as a commercial pesticide or antimicrobial agent, or that its use is not significant enough to have prompted investigation into resistance mechanisms. Scientific research on resistance development typically focuses on agents that are applied extensively in agricultural or clinical settings, as widespread exposure provides the selective pressure necessary for resistance to emerge. nih.gov

While there is extensive research on the development of resistance to other dichlorophenoxy herbicides, such as 2,4-D (2,4-Dichlorophenoxyacetic acid), these findings cannot be directly extrapolated to this compound due to differences in their chemical structures. researchgate.netidosi.org For example, studies have shown that exposure to the herbicide 2,4-D can induce antibiotic resistance in bacteria like Escherichia coli. researchgate.net This occurs because the herbicide can trigger biochemical changes in the bacteria that help them survive not only the herbicide but also various antibiotics. researchgate.net However, without specific studies, it remains unknown if this compound would induce similar effects.

The potential for any chemical agent to drive resistance is linked to its mode of action and the genetic capacity of organisms to develop countermeasures. nih.gov For herbicides, this often involves mutations in the target protein that prevent the herbicide from binding, or the evolution of metabolic pathways that break down the chemical into non-toxic substances. researchgate.net In microorganisms, resistance can spread rapidly through horizontal gene transfer, allowing resistance genes to move between different species. nih.gov

Given the lack of specific data for this compound, any assessment of its potential to induce resistance would be purely speculative. Rigorous scientific investigation, including long-term exposure studies with relevant microbial and pest species, would be required to make a definitive determination.

Advanced Analytical Methodologies for 2 2,6 Dichlorophenoxy Propanamide and Its Metabolites/analogues

Chromatographic Separation Techniques for Quantification and Identification

Chromatographic methods are fundamental in separating the target analyte from complex matrices and enabling its precise measurement and identification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like "2-(2,6-Dichlorophenoxy)propanamide," derivatization is often necessary to increase their volatility, making them amenable to GC analysis. This process involves chemically modifying the analyte to produce a more volatile derivative.

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (ToFMS) offers enhanced separation capabilities, which is particularly useful for complex samples. nih.gov This advanced technique provides high selectivity and unambiguous identification of compounds. nih.gov While GC-MS is a widely used screening process for compounds that are either naturally volatile or can be made so through derivatization, the primary challenge often lies in distinguishing between structural isomers. nih.gov

High-performance liquid chromatography (HPLC) is a cornerstone technique for determining the purity and conducting quantitative analysis of "this compound." heraldopenaccess.us HPLC is highly versatile, capable of separating a wide range of compounds with varying polarities. nih.gov When coupled with a UV detector, HPLC provides a sensitive, selective, and reproducible method for the determination of the compound in various samples. nih.gov

A typical HPLC method involves using a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. pensoft.netgoogle.comgoogle.com The detection wavelength is selected based on the UV absorbance maximum of the analyte to ensure optimal sensitivity. pensoft.netgoogle.com Method validation is crucial to demonstrate that the analytical procedure is accurate, precise, and specific for its intended purpose. nih.govpensoft.net

Table 1: Illustrative HPLC Method Parameters

| Parameter | Value |

|---|---|

| Chromatographic Column | C18, 150 x 4.6mm, 3 µm |

| Mobile Phase | Acetonitrile and Water (e.g., 1:1 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Detection Wavelength | 225 nm |

| Run Time | 20 minutes |

Note: This table represents a typical set of parameters and may require optimization for specific applications.

Since "this compound" possesses a chiral center, it can exist as a pair of enantiomers. Chiral chromatography is the primary method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. heraldopenaccess.usuma.esnih.gov This is of significant importance in pharmaceutical and agrochemical industries where the biological activity of enantiomers can differ substantially.

Chiral HPLC, utilizing a chiral stationary phase (CSP), is commonly employed for this purpose. uma.esnih.gov The separation is based on the differential interactions between the enantiomers and the chiral selector of the CSP. Detection is often achieved using standard UV or fluorescence detectors. uma.esnih.gov Alternatively, achiral HPLC coupled with chiroptical detectors like circular dichroism (CD) can also be used to quantify the enantiomeric excess. heraldopenaccess.usuma.esnih.gov The determination of enantiomeric excess is crucial for controlling the purity of chiral compounds. heraldopenaccess.us

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural elucidation of "this compound" and its metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. mdpi.com Both ¹H and ¹³C NMR are routinely used to confirm the identity and structure of "this compound."

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of different carbon atoms in the molecule. nih.gov The chemical shifts in both spectra are highly sensitive to the electronic environment of the nuclei, allowing for the unambiguous assignment of each proton and carbon in the structure. nih.gov Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to further establish the connectivity between atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for a Related Structure

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~170 |

| Aromatic C-O | ~150 |

| Aromatic C-Cl | ~130 |

| Aromatic C-H | 120-130 |

| CH-O | ~70 |

| CH3 | ~20 |

Note: These are approximate predicted values for a similar chemical structure and may vary for the specific compound.

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a critical tool for the identification of metabolites and for understanding the fragmentation pathways of "this compound." nih.govgithub.io When coupled with a chromatographic separation technique like HPLC (LC-MS/MS), it becomes a highly sensitive and selective method for analyzing complex mixtures. nih.gov

In MS/MS, a precursor ion corresponding to the analyte of interest is selected and subjected to fragmentation, generating a unique pattern of product ions. This fragmentation pattern serves as a fingerprint for the molecule, aiding in its identification. researchgate.net By analyzing the mass-to-charge ratios of the fragment ions, the structure of the parent molecule and its metabolites can be pieced together. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent and fragment ions, further increasing the confidence in the identification. nih.gov

Computational Chemistry and Molecular Modeling for Structure Prediction and Interaction Analysis

Computational chemistry and molecular modeling are indispensable tools for predicting the three-dimensional structure of molecules and analyzing their interactions with biological targets. orgchemboulder.com These methods can provide insights into the physicochemical properties, conformational flexibility, and potential binding modes of compounds like this compound, which is particularly relevant for understanding its biological activity.

Structure Prediction:

The three-dimensional structure of this compound can be predicted using various computational methods, from molecular mechanics to more accurate quantum mechanical calculations like Density Functional Theory (DFT). These calculations can determine the most stable conformation (the lowest energy state) of the molecule by optimizing its geometry. For analogous compounds like 2,4-dichlorophenoxyacetic acid, computational studies have been used to investigate structural stability and predict the lowest energy conformers. spectroscopyonline.comquimicaorganica.org Such studies for this compound would reveal the spatial arrangement of the dichlorophenyl ring relative to the propanamide side chain, which is crucial for its interaction with target proteins.

Interaction Analysis:

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor or enzyme. nih.gov For a compound like this compound, which may act as a herbicide, understanding its interaction with plant-specific proteins is key to elucidating its mechanism of action. acs.org

Computational models can simulate the binding of the molecule into the active site of a target protein, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the amide group of this compound could act as both a hydrogen bond donor (via the N-H groups) and acceptor (via the carbonyl oxygen), while the dichlorophenyl ring can engage in hydrophobic and van der Waals interactions.

Quantitative Structure-Activity Relationship (QSAR) studies represent another facet of molecular modeling. QSAR models correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing a QSAR model for a class of dichlorophenoxy herbicides, it would be possible to predict the activity of this compound and guide the design of new, more effective analogues.

The table below outlines the computational approaches that can be applied to study this compound.

| Computational Method | Application | Predicted Outcomes |

| Molecular Mechanics | Conformational Analysis | Low-energy 3D structures |

| Density Functional Theory (DFT) | Structure Optimization, Electronic Properties | Accurate molecular geometry, charge distribution, reactivity indices |

| Molecular Docking | Interaction with Biological Targets | Binding pose, binding affinity, key intermolecular interactions |

| QSAR | Predicting Biological Activity | Correlation between structure and activity, design of new compounds |

This table presents potential applications of computational methods to the target compound.

Through these advanced analytical and computational methodologies, a detailed understanding of the chemical and physical properties of this compound and its analogues can be achieved, providing a solid foundation for further research and development.

Future Research Directions and Translational Perspectives

Rational Design of Novel Dichlorophenoxypropanamide-Based Bioactive Compounds

The core structure of 2-(2,6-dichlorophenoxy)propanamide presents a scaffold ripe for modification to create novel bioactive compounds. Future research in this area could focus on synthesizing derivatives with enhanced or entirely new biological activities. The principles of rational drug design, which leverage an understanding of structure-activity relationships (SAR), can guide these efforts.

By systematically modifying the dichlorophenoxy ring, the propanamide linker, or the terminal amide group, researchers can explore how these changes affect the molecule's interaction with biological targets. For instance, the synthesis of propanamide-sulfonamide based drug conjugates has shown potential as dual inhibitors of enzymes like urease and cyclooxygenase-2 (COX-2) nih.gov. This suggests that incorporating a sulfonamide moiety into the this compound structure could yield compounds with anti-inflammatory or other therapeutic properties.

Furthermore, the synthesis of multi-substituted coumarin (B35378) derivatives has demonstrated that the addition of various functional groups can lead to significant antioxidant and soybean lipoxygenase (LOX) inhibitory activity nih.gov. Applying similar strategies to the dichlorophenoxypropanamide backbone could unlock new therapeutic potentials.

Table 1: Potential Modifications and Target Activities for Novel Dichlorophenoxypropanamide Derivatives

| Structural Modification | Potential Target Activity | Rationale based on Related Compounds |

| Addition of a sulfonamide group | Anti-inflammatory (COX-2 inhibition), Urease inhibition | Propanamide-sulfonamide conjugates have shown dual inhibitory effects nih.gov. |

| Introduction of hydroxyl or fluoro groups to the phenyl ring | Antioxidant, Lipoxygenase inhibition | Multi-substituted coumarins show enhanced antioxidant and LOX inhibitory activity with these additions nih.gov. |

| Variation of the amide substituent | Antibacterial | Multivalent amide derivatives of other aromatic compounds have demonstrated antibacterial properties nih.gov. |

| Bioisosteric replacement of the ether linkage | Altered metabolic stability and bioactivity | A common strategy in medicinal chemistry to improve pharmacokinetic properties. |

Development of Advanced Environmental Monitoring and Remediation Technologies

Given that this compound is structurally related to dichlorophenoxy herbicides like 2,4-D, it is plausible that it shares similar environmental persistence and degradation pathways. The herbicide propanil, a propanamide, is known to degrade into 3,4-dichloroaniline, a persistent environmental contaminant researchgate.net. Therefore, developing sensitive and specific methods for detecting this compound and its potential metabolites in soil and water is crucial for environmental safety.

Future research should focus on creating advanced analytical techniques for monitoring this compound. While methods like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard for pesticide detection, the development of more rapid and field-deployable technologies such as immunosensors and cell-based biosensors would be beneficial.

For remediation, bioremediation strategies employing microorganisms capable of degrading dichlorophenoxy compounds could be explored. Research into the microbial degradation of related herbicides has identified bacterial strains that can break down these persistent chemicals. Identifying or engineering microbes that can effectively metabolize this compound would offer an environmentally friendly approach to decontaminate affected sites.

Applications in Drug Discovery and Development Beyond Current Indications

The biological activities of compounds containing dichlorophenyl and propanamide moieties suggest that this compound could be a starting point for developing drugs for various diseases. For example, some sulfonamide derivatives are known to be selective COX-2 inhibitors, which are used to treat pain and inflammation nih.gov. Investigating the COX-2 inhibitory potential of this compound derivatives could lead to new non-steroidal anti-inflammatory drugs (NSAIDs).

Moreover, the synthesis of new diamides derived from sulfonamide drugs and local anesthetics has yielded compounds with promising antibacterial and antifungal activities researchgate.net. This opens the possibility of developing this compound-based antimicrobial agents. The structural similarity to some bioactive natural compounds also suggests that this scaffold could be explored for a wide range of therapeutic applications mdpi-res.com.

Understanding and Mitigating Environmental and Health Risks of Related Compounds

The potential environmental and health risks of this compound can be inferred from related compounds like the herbicide propanil. Propanil is known to be toxic to some aquatic organisms and can pose a risk to birds researchgate.net. Its degradation product, 3,4-dichloroaniline, is a significant environmental concern due to its persistence and detection in ground and surface waters researchgate.net.

Future research should aim to thoroughly characterize the toxicological profile of this compound. This includes assessing its acute and chronic toxicity, carcinogenicity, and potential for endocrine disruption. Understanding its environmental fate—including its persistence, mobility in soil, and potential for bioaccumulation—is also critical.

Mitigation strategies for related compounds often involve careful management of their application to prevent runoff into water bodies and promoting farming practices that enhance microbial degradation in the soil. For this compound, should it be used in any large-scale application, similar risk mitigation strategies would be necessary.

Table 2: Comparison of Environmental and Health Risk Factors of Related Compounds

| Compound/Class | Primary Use | Key Environmental/Health Risks |

| Dichlorophenoxy Herbicides (e.g., 2,4-D) | Herbicide | Persistence in soil and water, potential for groundwater contamination, toxicity to non-target plants. |

| Propanil | Herbicide | Formation of persistent degradation products (3,4-dichloroaniline), toxicity to aquatic organisms and birds researchgate.net. |

| Dichlorobenzenes | Industrial chemicals, pesticides | Potential for liver, kidney, and nervous system toxicity; environmental persistence. |

By proactively investigating these areas, the scientific community can fully explore the potential benefits of this compound and its derivatives while ensuring that any associated risks are well-understood and managed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.